A semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms. It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted.
Cefmetazole is a natural product found in Apis cerana with data available.
Cefmetazole is a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmetazole binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
Cefmetazole
CAS No.: 56796-20-4
VCID: VC21337420
Molecular Formula: C15H17N7O5S3
Molecular Weight: 471.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Cefmetazole is a semisynthetic cephamycin antibiotic, known for its broad spectrum of activity against both gram-positive and gram-negative microorganisms, including anaerobic bacteria such as Bacteroides fragilis . It is often classified as a second-generation cephalosporin due to its pharmacological properties, although it belongs to the cephamycin class, which is distinct but related to cephalosporins . Cefmetazole is effective against beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins . Mechanism of ActionThe bactericidal activity of cefmetazole results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, cefmetazole prevents the formation of a stable bacterial cell wall, leading to cell lysis and death. PharmacokineticsCefmetazole is administered parenterally, either intravenously or intramuscularly, typically two to three times daily . Its pharmacokinetic profile supports its use in treating a variety of infections, including gynecologic, intraabdominal, urinary tract, respiratory tract, and skin and soft tissue infections . Clinical UsesCefmetazole has been studied for its efficacy in several types of infections:
Cefmetazole may be administered preoperatively to reduce the risk of infection in surgical procedures such as cesarean sections, hysterectomies, cholecystectomies, and colorectal surgeries . Efficacy Against ESBL-Producing EnterobacteralesRecent studies have highlighted cefmetazole's potential as an alternative to carbapenems for treating bacteremia caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales. A study comparing cefmetazole with carbapenems found that cefmetazole was well-tolerated and had a lower 90-day mortality rate, although the difference was not statistically significant . Table: Clinical Outcomes of Cefmetazole vs. Meropenem for iUTIs
Safety and Adverse EffectsCefmetazole is generally well-tolerated, with no severe side effects reported in clinical use . Common adverse effects may include gastrointestinal disturbances and allergic reactions, but these are typically mild. In comparative studies with meropenem, cefmetazole did not show significant differences in adverse event profiles, although specific data on severe adverse effects were limited . |
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CAS No. | 56796-20-4 | |||||||||||||||||||||||||||
Product Name | Cefmetazole | |||||||||||||||||||||||||||
Molecular Formula | C15H17N7O5S3 | |||||||||||||||||||||||||||
Molecular Weight | 471.5 g/mol | |||||||||||||||||||||||||||
IUPAC Name | (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |||||||||||||||||||||||||||
Standard InChIKey | SNBUBQHDYVFSQF-HIFRSBDPSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |||||||||||||||||||||||||||
SMILES | CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |||||||||||||||||||||||||||
Canonical SMILES | CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |||||||||||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||||||||
Related CAS | 56796-39-5 (mono-hydrochloride salt) | |||||||||||||||||||||||||||
Solubility | 2.16e+00 g/L | |||||||||||||||||||||||||||
Synonyms | Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |
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PubChem Compound | 42008 | |||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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